Caged 8-Br-camp

Description

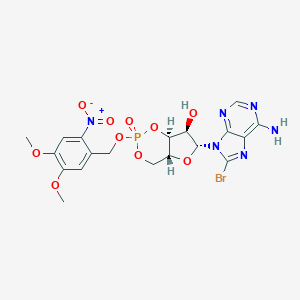

Structure

3D Structure

Properties

CAS No. |

177592-87-9 |

|---|---|

Molecular Formula |

C19H20BrN6O10P |

Molecular Weight |

603.3 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C19H20BrN6O10P/c1-31-10-3-8(9(26(28)29)4-11(10)32-2)5-33-37(30)34-6-12-15(36-37)14(27)18(35-12)25-17-13(24-19(25)20)16(21)22-7-23-17/h3-4,7,12,14-15,18,27H,5-6H2,1-2H3,(H2,21,22,23)/t12-,14-,15-,18-,37?/m1/s1 |

InChI Key |

DNPINJJWFMWFRD-KUUOUUIGSA-N |

SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OC[C@@H]3[C@@H](O2)[C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)COP2(=O)OCC3C(O2)C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)[N+](=O)[O-])OC |

Synonyms |

4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cAMP, (R)-isomer caged 8-Br-cAMP |

Origin of Product |

United States |

Significance of Spatiotemporal Control in Investigating Intracellular Signaling Pathways

The function and efficiency of cellular signaling are critically dependent on their organization in both space and time. portlandpress.com The specificity of a cell's response to an external stimulus is not merely determined by the presence of signaling molecules, but by their concentration, location, and the timing of their activity. nih.govillinois.edu This precise regulation, known as spatiotemporal control, is fundamental to a vast range of cellular decisions and processes, including cell division, motility, migration, apoptosis (programmed cell death), and differentiation. nih.govmdpi.com

Disruptions in the spatiotemporal dynamics of signaling can lead to pathological conditions, including developmental defects and cancer. nih.gov Therefore, tools that allow researchers to manipulate signaling events with high spatial and temporal resolution are essential for understanding both normal physiology and disease states. nih.gov By activating signaling molecules at specific subcellular locations and at precise moments, scientists can unravel the causal relationships between signaling events and cellular outcomes. nih.govmdpi.com

Fundamental Principles and Advantages of Caged Compounds As Precision Research Tools

Caged compounds are biologically inactive molecules that have been chemically modified with a photolabile protecting group, rendering them inert. utdallas.educolab.wsfiveable.me Upon exposure to a focused pulse of light, typically in the UV or near-UV range, the protecting group is cleaved, rapidly releasing the active biological molecule in a process known as photolysis or uncaging. utdallas.educolab.ws This process can occur on a millisecond timescale, providing a significant advantage over slower methods of compound application. utdallas.edu

The primary advantages of using caged compounds in research include:

Temporal Precision: The rapid release of the active molecule allows for the study of fast cellular processes and the kinetics of signaling pathways. utdallas.edu

Spatial Control: By focusing the light source, researchers can release the active molecule at specific subcellular locations, enabling the investigation of localized signaling events. mdpi.comcolab.ws

Concentration Control: The amount of active molecule released can be controlled by modulating the intensity and duration of the light pulse. utdallas.edu

Bypassing Cellular Barriers: Caged compounds can be pre-equilibrated with a biological sample, and the active molecule can be released within the cell, overcoming the impermeability of the cell membrane to many signaling molecules. utdallas.edu

These features allow for a level of experimental control that is difficult to achieve with traditional pharmacological or genetic approaches, which often lack the same degree of spatial and temporal precision. illinois.edunih.gov

Overview of 8 Bromo Camp As a Hydrolysis Resistant Cyclic Nucleotide Analog

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in a multitude of signaling pathways, including the regulation of metabolism, gene expression, and cell proliferation. ontosight.ai However, its experimental utility can be limited by its rapid degradation by enzymes called phosphodiesterases (PDEs). rndsystems.combiolog.de To overcome this, researchers utilize synthetic analogs of cAMP that are more resistant to enzymatic hydrolysis.

8-Bromo-cAMP (8-Br-cAMP) is a widely used cell-permeable analog of cAMP. rndsystems.comsigmaaldrich.com The substitution of a bromine atom at the 8th position of the adenine (B156593) ring enhances its resistance to hydrolysis by PDEs compared to the native cAMP molecule. rndsystems.comsigmaaldrich.comcaymanchem.com This increased stability makes 8-Br-cAMP a more reliable tool for studying cAMP-dependent signaling pathways, as it provides a more sustained activation of its primary downstream effector, protein kinase A (PKA). caymanchem.commedchemexpress.com

Historical Development and Evolution of Photolabile Cyclic Nucleotides for Research Applications

Strategies for Caging Group Attachment to 8-Bromo-cAMP

The selection and attachment of a photolabile protecting group to 8-Br-cAMP is a critical step that dictates the photochemical properties and biological applicability of the resulting caged compound. Researchers have developed several classes of caging groups, each with distinct advantages.

Synthesis of Nitrobenzyl-Based Caged Derivatives (e.g., 4,5-Dimethoxy-2-nitrobenzyl, 1-(2-Nitrophenyl)ethyl Esters)

Nitrobenzyl-based caging groups are among the most established and widely used for cyclic nucleotides. The synthesis of these derivatives typically involves the esterification of the phosphate (B84403) group of 8-Br-cAMP.

One common derivative is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged 8-Br-cAMP. The synthesis of DMNB-caged 8-Br-cAMP can be achieved by reacting 8-Br-cAMP with the appropriate DMNB derivative. acs.orgnih.govacs.org This method, however, often results in a mixture of diastereomers due to the chiral phosphorus atom in the cyclic phosphate ring. acs.orgnih.govresearchgate.net These isomers, designated as axial and equatorial, can be separated chromatographically. acs.orgnih.govresearchgate.net

Another prominent nitrobenzyl-based cage is the 1-(2-nitrophenyl)ethyl (NPE) group. nih.gov The synthesis of NPE-caged 8-Br-cAMP also yields a diastereomeric mixture of axial and equatorial isomers that can be separated. nih.govwiley-vch.de The NPE derivatives have been compared to DMNB compounds, with studies indicating that the axial isomers of NPE-caged 8-Br-cAMP exhibit greater solvolytic stability. nih.gov The general approach for creating these caged compounds often involves treating the nucleotide with 1-(2-nitrophenyl)diazoethane. wiley-vch.de The photolysis of both DMNB and NPE caged compounds releases the active 8-Br-cAMP upon irradiation with UV light. acs.orgnih.gov

Table 1: Comparison of Nitrobenzyl-Based this compound Derivatives

| Caging Group | Abbreviation | Key Features | Reference |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Well-established; forms separable axial and equatorial isomers. | acs.orgnih.govacs.org |

| 1-(2-Nitrophenyl)ethyl | NPE | Axial isomers show enhanced solvolytic stability compared to DMNB derivatives. | nih.govwiley-vch.de |

Development of Coumarinylmethyl-Based Caged Derivatives (e.g., [7-(Dialkylamino)coumarin-4-yl]methyl, [6,7-Bis(carboxymethoxy)coumarin-4-yl]methyl Esters)

To improve upon the properties of nitrobenzyl cages, particularly to achieve activation with longer wavelength light and faster release kinetics, coumarinylmethyl-based derivatives have been developed. These compounds often exhibit favorable characteristics such as high extinction coefficients and quantum yields. researchgate.netnih.gov

[7-(Dialkylamino)coumarin-4-yl]methyl (DMACM and DEACM) esters of 8-Br-cAMP are notable examples. Their synthesis is typically accomplished by treating the free acid of 8-Br-cAMP with the corresponding 7-(dialkylamino)-4-(diazomethyl)coumarin. researchgate.netnih.gov These derivatives are advantageous due to their long-wavelength absorption maxima (around 400 nm) and rapid, nanosecond-scale release of 8-Br-cAMP upon photolysis. researchgate.netnih.gov

Another important coumarin-based cage is [6,7-Bis(carboxymethoxy)coumarin-4-yl]methyl (BCMCM) . The equatorial diastereomer of BCMCM-caged 8-Br-cAMP has been utilized in studies of olfactory sensory neurons. nih.gov The synthesis of BCMCM derivatives provides tools with excellent water solubility and efficient photolysis. biolog.de

Table 2: Properties of Coumarinylmethyl-Based this compound

| Caging Group | Abbreviation | Key Properties | Reference |

|---|---|---|---|

| [7-(Dimethylamino)coumarin-4-yl]methyl | DMACM | Long-wavelength absorption (~400 nm), high quantum yield, rapid release. | researchgate.netnih.gov |

| [7-(Diethylamino)coumarin-4-yl]methyl | DEACM | Similar to DMACM with efficient and rapid phototriggering. | researchgate.netnih.gov |

| [6,7-Bis(carboxymethoxy)coumarin-4-yl]methyl | BCMCM | Excellent water solubility, efficient photolysis. | nih.govbiolog.de |

Exploration of Novel Photolabile Protecting Groups for Cyclic Nucleotides

The quest for improved phototriggers has led to the exploration of a variety of novel photolabile protecting groups for cyclic nucleotides. nih.gov The primary goals of this research are to red-shift the absorption maxima to reduce potential phototoxicity and enhance tissue penetration, and to improve the efficiency of photolysis. nih.gov

Coumarin-based caging groups have been a major focus, with structural modifications aimed at enhancing their photophysical properties. nih.gov For instance, the (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) group has been developed and shows high photolysis efficiency. The Bhc group has been used to create caged second messengers with large two-photon excitation cross-sections, which is particularly useful for in vivo applications.

Beyond coumarins, other scaffolds are being investigated. Modifications to the classic o-nitrobenzyl structure continue to be explored to fine-tune its properties. mdpi.comgoogle.com The development of these novel caging groups expands the toolkit available for optochemical control of cellular signaling. nih.gov

Gene-Directed Caging Approaches for Cell-Type Selectivity

A significant advancement in caging technology is the development of gene-directed approaches that allow for cell-type selective photoactivation. nih.govresearchgate.net This strategy is inspired by gene-directed enzyme prodrug therapy (GDEPT). rsc.org The core concept involves designing a "locked" caged compound that is photochemically inert. rsc.org This compound can be "unlocked" by a specific, non-endogenous enzyme that is genetically expressed only in the target cells. nih.govresearchgate.netrsc.org

For example, new caged cyclic nucleotides have been designed and synthesized that can be photoactivated only in mammalian cells expressing Escherichia coli β-galactosidase. nih.govresearchgate.net A caging group, such as the Gal-Bhc group, is designed to be photochemically inactive until the galactosyl moiety is cleaved by β-galactosidase, restoring the photoreactivity of the Bhc cage. rsc.org This approach enables the photorelease of the cyclic nucleotide exclusively in genetically tagged cells, offering a powerful method for achieving cell-type selectivity in complex biological systems. nih.govresearchgate.netrsc.org

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound by esterification of the cyclic phosphate group introduces a new chiral center at the phosphorus atom. This results in the formation of two diastereomers, which have significant implications for the properties and application of the caged compound.

Formation and Chromatographic Separation of Diastereomeric Mixtures (Axial and Equatorial Isomers)

The synthesis of this compound, whether using nitrobenzyl or other caging groups, consistently produces a diastereomeric mixture. acs.orgnih.gov These isomers are defined by the orientation of the caging group relative to the dioxaphosphorinane ring, termed axial and equatorial. acs.org

These diastereomers often exhibit different physical and chemical properties. For instance, the axial isomers of DMNB-caged 8-Br-cAMP and NPE-caged 8-Br-cAMP have been reported to have higher solubility and better solvolytic stability than their equatorial counterparts. acs.orgnih.govnih.gov Due to these differences, the separation of the two isomers is often a necessary step for their application in physiological studies. acs.orgnih.govresearchgate.net

The separation of the axial and equatorial isomers is typically achieved using chromatographic techniques, such as flash chromatography on silica (B1680970) gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC). acs.orgwiley-vch.de The successful separation allows for the characterization and use of the pure isomers, ensuring reproducibility and enabling the investigation of the specific properties of each diastereomer. acs.orgnih.govwiley-vch.de

Comparative Analysis of Axial and Equatorial Isomer Properties (e.g., Solvolytic Stability)

The synthesis of this compound, through the esterification of the cyclic phosphate, introduces a chiral phosphorus atom. biolog.de This results in the formation of two distinct diastereomers: the axial and equatorial isomers, which can be separated chromatographically. acs.orgnih.govnih.gov Research has consistently shown that these isomers possess significantly different physicochemical properties, with the axial isomer generally being favored for experimental use due to its superior stability and solubility. acs.orgnih.govresearchgate.net

Table 1: Comparative Properties of Axial and Equatorial Isomers of this compound This is an interactive table. You can sort and filter the data.

| Caging Group | Isomer | Relative Solvolytic Stability | Relative Solubility | Key Findings | Source(s) |

|---|---|---|---|---|---|

| DMNB | Axial | Higher | Higher | Preferred for physiological experiments due to greater stability and solubility. | acs.org, nih.gov, acs.org |

| DMNB | Equatorial | Lower | Lower | Less stable than the axial isomer. | acs.org, nih.gov, acs.org |

| NPE | Axial | Considerably Higher | Not specified | More stable than both the equatorial NPE isomer and DMNB-caged derivatives. | nih.gov, wiley-vch.de |

| NPE | Equatorial | Lower | Not specified | Less stable than the axial isomer. | nih.gov, wiley-vch.de |

| Gal-Bhc | Axial | Higher | Not specified | Half-life of 209 hours under dark conditions. | rsc.org |

Design Principles for Optimized this compound Constructs

The optimization of caged compounds is a central theme in chemical biology, aiming to create probes with high stability, efficient photolysis, and appropriate biological compatibility. The design of this compound constructs involves strategic chemical modifications to enhance their utility as research tools.

Strategies for Enhanced Hydrolytic Stability of Caged Compounds

A primary challenge in the design of caged compounds is ensuring their stability in aqueous physiological environments to prevent premature release of the effector molecule. nih.govinstras.com Spontaneous hydrolysis can increase baseline activity and complicate the interpretation of results from photostimulation experiments. nih.gov Several strategies have been developed to bolster the hydrolytic stability of this compound.

Isomer Selection: As established, the most straightforward strategy is the isolation and use of the axial isomer, which is inherently more resistant to hydrolysis than the equatorial form. nih.govwiley-vch.de

Modification of the Caging Moiety: The electronic properties of the photolabile group significantly influence stability. For nitrobenzyl-based cages, the introduction of electron-withdrawing substituents can increase the stability of the ester linkage. wiley-vch.de Conversely, electron-donating groups tend to decrease hydrolytic stability. wiley-vch.de

Alternative Caging Chemistries: The nature of the chemical bond linking the cage to the nucleotide is paramount. beilstein-journals.org While many caged compounds utilize ester bonds, which are susceptible to hydrolysis, alternative linkages offer greater stability. nih.govbeilstein-journals.org Caging via more robust bonds like ethers or carbamates can significantly reduce the rate of spontaneous hydrolysis. beilstein-journals.org

Novel Caging Groups: The development of new photolabile protecting groups is an active area of research. Coumarin-based cages, such as [7-(dialkylamino)coumarin-4-yl]methyl (DEACM), have been shown to form caged nucleotides that are resistant to hydrolysis in aqueous buffers. researchgate.netnih.gov A more recent innovation involves introducing a bulky silyl (B83357) group into the coumarin (B35378) structure at a position remote from the photolabile bond. researchgate.net This silyl group provides steric hindrance, protecting the hydrolysis-sensitive bond from attack by water or enzymes, thereby substantially enhancing stability. researchgate.net

Engineering for Improved Membrane Permeability of Prodrug Forms

A significant hurdle for the application of many signaling molecules and their caged analogues is their poor permeability across the hydrophobic cell membrane, largely due to polar groups like the cyclic phosphate. To overcome this, this compound can be engineered as a prodrug, a chemically modified inert form that becomes active after metabolic processing within the cell.

The parent molecule, 8-Br-cAMP, already exhibits greater membrane permeability than the endogenous messenger cAMP due to its increased lipophilicity. hellobio.combiolog.de This property can be further enhanced through several prodrug strategies:

Phosphate Group Masking: A widely used prodrug approach involves temporarily masking the polar phosphate moiety with hydrophobic groups that can be cleaved by intracellular enzymes, such as esterases. researchgate.net The acetoxymethyl (AM) ester strategy has been successfully applied to cAMP analogs, where the AM group increases lipophilicity and membrane transport. researchgate.netresearchgate.net Once inside the cell, esterases cleave the AM group, trapping the charged, active nucleotide. researchgate.net

Advanced Ester Prodrugs: More advanced ester derivatives have also been developed. The para-acetoxybenzyl (pAB) ester prodrug technology has been used to create highly membrane-permeable derivatives of cyclic nucleotide analogs that can effectively penetrate the cell membrane before being bioactivated. nih.gov These next-generation approaches aim to improve intracellular delivery and accumulation of the caged compound, making it a more efficient tool for studying cellular signaling. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 8-Bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP) | 35919 |

| Adenosine (B11128) 3',5'-cyclic monophosphate (cAMP) | 6076 |

| Guanosine 3',5'-cyclic monophosphate (cGMP) | 664 |

| 4,5-Dimethoxy-2-nitrobenzyl 8-Br-cAMP (DMNB-caged 8-Br-cAMP) | 44577154 |

| 1-(2-Nitrophenyl)ethyl 8-Br-cAMP (NPE-caged 8-Br-cAMP) | 135565578 |

| [7-(Dimethylamino)coumarin-4-yl]methyl 8-Br-cAMP (DMACM-caged 8-Br-cAMP) | 135836261 |

| [7-(Diethylamino)coumarin-4-yl]methyl 8-Br-cAMP (DEACM-caged 8-Br-cAMP) | 135836263 |

| (7-Methoxycoumarin-4-yl)methyl 8-Br-cAMP (MCM-caged 8-Br-cAMP) | 135836259 |

Mechanistic Studies of Photolysis and Uncaging Kinetics

Understanding the mechanism and speed of the uncaging reaction is critical for interpreting experimental results where timing is crucial. The photolysis of a caged compound is initiated by the absorption of a photon, leading to a series of chemical rearrangements that ultimately liberate the bioactive molecule.

The photolysis of this compound derivatives, such as those employing the (7-methoxycoumarin-4-yl)methyl (MCM) caging group, is initiated by irradiation with ultraviolet (UV) light. researchgate.net This process leads to the liberation of 8-Br-cAMP within a few nanoseconds. researchgate.net The reaction is proposed to proceed via an SN1 mechanism, which involves the heterolysis of the singlet-excited state to form an ion pair, indicating a very rapid release. psu.edu Flashes of UV light can produce stepwise increases in the concentration of 8-Br-cAMP, which can be used to activate processes like the opening of cyclic nucleotide-gated (CNG) channels. researchgate.net The rise time of the resulting whole-cell current is consistent with a bimolecular reaction between the channel and the photoreleased ligand. researchgate.net

Control experiments have demonstrated that the photoreleased 8-Br-cAMP is more resistant to degradation by endogenous phosphodiesterases compared to natural cyclic nucleotides like cGMP, allowing for more sustained signaling. researchgate.net For instance, after photolysis of caged cGMP, the induced currents decay within minutes due to enzymatic degradation, a process that is significantly slower for 8-Br-cGMP. researchgate.net

A significant challenge in using caged compounds is the potential for cellular damage caused by high-energy UV light. annualreviews.org To circumvent this, caging groups that can be photolyzed by longer-wavelength light have been developed. annualreviews.org Coumarin-based caging groups are particularly advantageous in this regard. nih.gov For example, [7-(dimethylamino)coumarin-4-yl]methyl (DMACM) and [7-(diethylamino)coumarin-4-yl]methyl (DEACM) esters of 8-Br-cAMP exhibit absorption maxima around 400 nm, allowing for efficient uncaging with less energetic and less damaging light compared to traditional nitrobenzyl cages. researchgate.netrsc.org

The use of these long-wavelength activatable cages, such as DMACM-caged 8-Br-cAMP, has been shown to be effective in cellular systems. For example, photolysis at 440 nm can selectively activate the PKA pathway in cells loaded with this compound. nih.gov This approach minimizes phototoxicity and allows for the selective activation of signaling pathways. researchgate.netrsc.org Furthermore, the development of red-shifted coumarin photocages offers the possibility of activation with even longer wavelengths, extending into the visible green-light region (>500 nm). researchgate.net Two-photon excitation, which uses near-infrared light, provides another powerful strategy for highly localized uncaging with minimal photodamage to surrounding tissue. frontiersin.orgnih.gov

The speed of photorelease is a critical parameter for studying rapid biological processes. Several caged derivatives of 8-Br-cAMP have been engineered for exceptionally fast uncaging kinetics, occurring on the nanosecond timescale. researchgate.net For instance, DMACM- and DEACM-caged 8-Br-cAMP release the cyclic nucleotide within approximately a nanosecond upon UV irradiation. researchgate.net Similarly, MCM-caged 8-Br-cAMP and 8-Br-cGMP liberate the active molecules within a few nanoseconds. researchgate.net This rapid release is crucial for applications such as studying the activation kinetics of ion channels, where the response can occur on a millisecond to sub-millisecond timescale. researchgate.netrupress.org The fast formation of the photoproduct from MCM phosphate esters has been directly confirmed by fluorescence studies. psu.edu

Optimization for Long-Wavelength Photoactivation to Minimize Cellular Perturbations

Quantification of Photorelease Efficiency and Quantum Yields

The efficiency of photorelease is determined by the quantum yield (Φ), which is the fraction of absorbed photons that result in the uncaging reaction. wiley-vch.de A higher quantum yield means that fewer photons are required to release a given amount of the active molecule, which is desirable to minimize light exposure and potential photodamage. wiley-vch.de

Coumarin-based caged compounds of 8-bromo-substituted cyclic nucleotides are known for their high quantum yields. researchgate.net For example, DMACM- and DEACM-caged 8-Br-cAMP and 8-Br-cGMP have reported quantum yields ranging from 0.15 to 0.31. researchgate.net These values are significantly higher than those for many other caging groups, making them highly efficient phototriggers. researchgate.net The table below summarizes some of the reported quantum yields for different caged derivatives of 8-Br-cAMP and related compounds.

| Caged Compound | Caging Group | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| DMACM-caged 8-Br-cAMP | DMACM | 0.15 - 0.31 | ~400 | researchgate.net |

| DEACM-caged 8-Br-cAMP | DEACM | 0.15 - 0.31 | ~400 | researchgate.net |

| DMACM-caged 8-nitro-cGMP | DMACM | 0.075 - 0.078 | 400 | rsc.org |

| DECM-caged glycine | DECM | 0.12 | >400 | google.com |

| DECM-caged glutamate | DECM | 0.11 | >400 | google.com |

Methodologies for In Situ Monitoring of Uncaging

Quantifying the amount of photoreleased compound in real-time and within a biological sample is essential for correlating the concentration of the signaling molecule with the observed physiological response.

Several spectroscopic techniques can be employed to monitor the uncaging process in situ. One common method takes advantage of the change in fluorescence properties upon photolysis. For many coumarin-based cages, the caged compound itself is weakly fluorescent, while the photolysed caging group by-product is strongly fluorescent. researchgate.netwiley-vch.de This increase in fluorescence can be measured and is directly proportional to the amount of released bioactive molecule. wiley-vch.de However, quenching effects within the cellular environment can sometimes complicate the use of fluorescence to monitor photolysis in living cells. researchgate.net

Another powerful technique for real-time monitoring is fast-scan cyclic voltammetry (FSCV). researchgate.netnih.govacs.org This electrochemical method can directly measure the concentration of the photoreleased caging group, providing a quantifiable measure of the uncaged active molecule. researchgate.netnih.govacs.org This approach has been successfully used to monitor the photochemistry of caged compounds in brain tissue, offering a way to determine the extent of photoactivation independently of the light that reaches the target. researchgate.netnih.govacs.org Time-resolved UV-Vis absorption spectroscopy can also be used to follow the decay of the caged compound and the appearance of the photoproducts, providing kinetic data on the uncaging reaction. rsc.orguni-frankfurt.de

Utilization of Fluorescent Caging Moieties for Tracking Release

The spatiotemporal dynamics of 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) release can be monitored in real-time through the strategic use of fluorescent caging groups. These moieties are typically designed to be non-fluorescent or weakly fluorescent when attached to the target molecule. Upon photolysis, the caging group is cleaved, releasing the bioactive molecule and a fluorescent by-product. This increase in fluorescence serves as a direct indicator of uncaging, allowing researchers to track the location and extent of 8-Br-cAMP release.

Coumarin-based caging groups are prominently used for this purpose due to their favorable photophysical properties. Derivatives such as [7-(dimethylamino)coumarin-4-yl]methyl (DMACM) and [7-(diethylamino)coumarin-4-yl]methyl (DEACM) are particularly effective phototriggers for 8-bromo-substituted cyclic nucleotides. researchgate.net For instance, DMACM-caged 8-Br-cAMP is an initially weakly fluorescent precursor which, upon irradiation, liberates both 8-Br-cAMP and a highly fluorescent coumarin analogue. biolog.de This property allows for the precise adjustment of the amount of released 8-Br-cAMP by monitoring the increase in fluorescence from the freed cage. researchgate.net

Similarly, BCMCM ((7-[bis(carboxymethyl)amino]coumarin-4-yl)methyl) is another coumarin derivative employed to cage 8-Br-cAMP. BCMCM-caged 8-Br-cAMP is also a weakly fluorescent compound that yields a fluorescent coumarin species upon photolysis. biolog.de The choice between different coumarin cages like DEACM and BCMCM can depend on the experimental requirements for release efficiency versus solubility. researchgate.net

The photophysical characteristics of these coumarin-caged compounds are well-suited for biological applications. They exhibit long-wavelength absorption maxima, typically around 350-400 nm, which helps to minimize cellular damage that can be caused by UV light at shorter wavelengths. researchgate.netnih.gov Furthermore, they possess high molar extinction coefficients and quantum yields, signifying efficient light absorption and effective cleavage upon irradiation. researchgate.net For example, DMACM- and DEACM-caged 8-bromo-substituted cyclic nucleotides have demonstrated high quantum yields in the range of 0.15 to 0.31. researchgate.net Another advanced caging group, (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc), also shows high photolytic efficiency when irradiated at 405 nm. rsc.org

The release of the bioactive molecule from these cages is extremely rapid, often occurring within nanoseconds of irradiation. researchgate.net This swift release is critical for studying fast cellular signaling processes. The caged compounds themselves are designed to be stable against hydrolysis in aqueous buffers, ensuring that the release of 8-Br-cAMP is strictly controlled by the light trigger. researchgate.net The use of these fluorescent phototriggers provides a powerful method for the controlled release and simultaneous tracking of 8-Br-cAMP, enabling detailed investigation of its role in complex signaling pathways. nih.gov

Table 1: Photophysical and Photochemical Properties of this compound Derivatives

| Caged Compound | Caging Group | Absorption Max (λmax) [nm] | Molar Extinction Coefficient (ε) [L·mol⁻¹·cm⁻¹] | Quantum Yield (Φ) | Key Feature |

| BCMCM-caged 8-Br-cAMP | BCMCM | 346 | 10,300 | Not Specified | Releases fluorescent coumarin analogue upon irradiation. biolog.de |

| DMACM-caged 8-Br-cAMP | DMACM | ~400 | High | 0.15 - 0.31 | Releases fluorescent coumarin analogue; rapid release. researchgate.netbiolog.de |

| DEACM-caged 8-Br-cAMP | DEACM | ~400 | High | 0.15 - 0.31 | Releases fluorescent coumarin analogue; rapid release. researchgate.net |

| DMNB-caged 8-Br-cAMP | DMNB | 300-350 | Not Specified | 0.0049 (for cGMP analogue) | Non-fluorescent cage; axial isomers have better stability. acs.org |

| NPE-caged 8-Br-cAMP | NPE | Not Specified | Not Specified | Not Specified | Non-fluorescent cage; better solvolytic stability than DMNB derivatives. nih.gov |

Activation Profiles of Key Cyclic Nucleotide Effectors

The cellular response to 8-Br-cAMP is dictated by the specific repertoire and localization of its direct effectors. The differential activation of these key proteins, namely PKA, Epac, and PKG, initiates distinct and sometimes overlapping signaling cascades.

Differential Activation of cAMP-Dependent Protein Kinase (PKA) Isoforms (PKA-I, PKA-II)

8-Br-cAMP is a potent activator of both major isoforms of cAMP-dependent protein kinase, PKA-I and PKA-II. biolog.demedchemexpress.combiolog.deselleckchem.com PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP analogs like 8-Br-cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. biolog.de These activated subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating their function.

While 8-Br-cAMP activates both PKA-I and PKA-II, some studies suggest a degree of selectivity. The relative activation of PKA-I versus PKA-II by 8-Br-cAMP can be influenced by the specific cellular context and the presence of other signaling molecules. biolog.de Research has shown that modifications to the cAMP molecule, such as the bromine substitution at the 8-position, can alter the binding affinity for the two different regulatory subunit isoforms (RI and RII). biolog.de For instance, in some systems, 8-Br-cAMP has been used to preferentially activate one isoform over the other to dissect their specific downstream signaling pathways. biolog.de It has been noted that while 8-Br-cAMP is a general activator, other analogs can show greater selectivity. biolog.de The activation of PKA by 8-Br-cAMP has been demonstrated in various cell types, leading to downstream effects such as gene expression changes and modulation of enzyme activity. pnas.orgnih.gov

Engagement of Exchange Protein Directly Activated by cAMP (Epac)

In addition to PKA, 8-Br-cAMP also directly activates the Exchange protein directly activated by cAMP (Epac). biolog.debiolog.depnas.orgresearchgate.net Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. diabetesjournals.org Upon binding of cAMP analogs like 8-Br-cAMP, Epac undergoes a conformational change that unmasks its catalytic GEF domain, allowing it to activate Rap proteins by promoting the exchange of GDP for GTP. diabetesjournals.org

The activation of Epac by 8-Br-cAMP initiates signaling pathways that are independent of PKA. pnas.orgaai.org These pathways are involved in a variety of cellular processes, including cell adhesion, exocytosis, and the regulation of ion channels. researchgate.netdiabetesjournals.org For example, in pancreatic β-cells, the action of GLP-1 can be mimicked by 8-Br-cAMP, an effect that is inhibited by the overexpression of a dominant-negative Epac2, suggesting that Epac2 is involved in promoting Ca2+-dependent exocytosis. diabetesjournals.org Similarly, in mouse embryonic stem cells, 8-Br-cAMP has been shown to stimulate both PKA and Epac, leading to the activation of Rac1 and Cdc42 and subsequent changes in cell migration. researchgate.net The ability of 8-Br-cAMP to activate both PKA and Epac makes it a useful tool for studying the interplay between these two major cAMP-activated signaling pathways. nih.gov

Interaction and Modulation of Protein Kinase G (PKG) Pathways

While 8-Br-cAMP is primarily an activator of PKA and Epac, there is evidence for cross-activation of the cGMP-dependent protein kinase (PKG) pathway. ahajournals.orgnih.gov This cross-activation is generally less potent than the activation of PKA. In some cellular contexts, particularly at higher concentrations, 8-Br-cAMP can directly bind to and activate PKG. ahajournals.orgahajournals.org

This interaction can lead to physiological effects that are typically associated with cGMP signaling. For example, in vascular smooth muscle cells, the inhibitory effects of high concentrations of 8-Br-cAMP on Ca2+ channel currents have been attributed to the cross-activation of PKG. ahajournals.orgnih.gov Conversely, there is also evidence that cGMP analogs can cross-activate PKA. ahajournals.org This bidirectional crosstalk between the cAMP and cGMP signaling pathways adds a layer of complexity to the cellular responses elicited by 8-Br-cAMP. The extent of PKG activation by 8-Br-cAMP is dependent on the relative expression levels of PKA and PKG, as well as the specific isoforms present in the cell.

Regulation of Ion Channels and Membrane Transporters

The liberation of 8-Br-cAMP can directly and indirectly modulate the activity of various ion channels and membrane transporters, thereby influencing ion homeostasis, membrane potential, and cellular excitability.

Ligand-Gating and Modulation of Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP and cGMP. rupress.orgrupress.org 8-Br-cAMP can directly bind to the cyclic nucleotide-binding domain of CNG channels, leading to their opening and subsequent cation influx. researchgate.net

The sensitivity of different CNG channel isoforms to 8-Br-cAMP can vary. For instance, in retinal rod photoreceptors, 8-Br-cGMP is a more potent activator of CNG channels than cGMP itself, while 8-Br-cAMP is less effective. nih.govacs.org In contrast, in olfactory receptor neurons, 8-Br-cAMP has been used to activate CNG channels for experimental studies. researchgate.net The activation of CNG channels by 8-Br-cAMP can lead to membrane depolarization and an increase in intracellular calcium concentration, which in turn can trigger a variety of downstream cellular responses. rupress.orgrupress.org Furthermore, hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a crucial role in pacemaking activity in the heart and brain, are also modulated by 8-Br-cAMP. researchgate.netnih.gov Application of 8-Br-cAMP has been shown to increase HCN channel currents. researchgate.netnih.gov

Control of Calcium-Activated Chloride Channels

The effect of 8-Br-cAMP on calcium-activated chloride channels (CaCCs) appears to be indirect and context-dependent. One of the most well-characterized CaCCs is ANO1 (also known as TMEM16A). molbiolcell.orgsci-hub.se Studies have suggested that 8-Br-cAMP does not directly activate ANO1. researchgate.net Instead, its influence is likely mediated through the upstream modulation of intracellular calcium levels or other signaling pathways that regulate ANO1 activity.

For example, in intestinal epithelial cells, 8-Br-cAMP has been shown to stimulate chloride secretion, a process that can involve CaCCs. nih.gov This effect is thought to be mediated by both PKA-dependent and Epac-dependent pathways that lead to an increase in intracellular calcium, which then activates ANO1. nih.gov However, the precise mechanisms can vary between cell types. In some cardiac myocytes, 8-Br-cAMP has been observed to inhibit volume-regulated chloride channels, which are distinct from CaCCs. nih.gov Therefore, the net effect of 8-Br-cAMP on chloride transport is a result of its integrated effects on multiple signaling pathways and ion channel types.

Sensitization of Inositol (B14025) Trisphosphate Receptors (IP3Rs) and Calcium Release

The release of 8-Br-cAMP has been shown to sensitize inositol 1,4,5-trisphosphate receptors (IP3Rs), key intracellular channels responsible for calcium (Ca2+) release from the endoplasmic reticulum. researchgate.netbiologists.com This sensitization enhances the receptor's sensitivity to its ligand, IP3, leading to an amplified Ca2+ signal. researchgate.netcam.ac.uk Studies have demonstrated that even in the presence of sub-optimal concentrations of an IP3-generating agonist like carbachol, the introduction of 8-Br-cAMP potentiates Ca2+ release. researchgate.netbiologists.com This effect is not dependent on protein kinase A (PKA) activation, a primary downstream effector of cAMP. researchgate.netbiologists.com

Research indicates that this sensitization is mediated by a direct interaction of cAMP, and by extension its analog 8-Br-cAMP, with the IP3R. cam.ac.uk This interaction appears to be localized, occurring at "cAMP junctions" where adenylyl cyclase (AC) and IP3Rs are in close proximity, allowing for high local concentrations of the cyclic nucleotide. biologists.com Specifically, type 6 adenylyl cyclase has been shown to selectively couple with type 2 IP3 receptors to mediate this direct sensitization. researchgate.netbiologists.com This mechanism allows for a finer tuning of Ca2+ signaling, expanding the range of cellular responses to stimuli that generate IP3. researchgate.net

Furthermore, the potentiation of IP3-evoked Ca2+ release by 8-Br-cAMP has been observed across different IP3R subtypes. cam.ac.uk This suggests a conserved mechanism of action. The ability of 8-Br-cAMP to facilitate Ca2+-induced Ca2+ release (CICR) by sensitizing intracellular Ca2+ release channels highlights its role in modulating intracellular calcium dynamics. nih.gov

Resistance to Endogenous Phosphodiesterase (PDE) Activity and Prolonged Signaling Effects

A key characteristic of 8-Br-cAMP is its enhanced resistance to hydrolysis by endogenous phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. ontosight.aistemcell.comhellobio.comrndsystems.com This resistance is attributed to the bromine substitution at the 8-position of the adenine (B156593) ring. scbt.com The reduced susceptibility to PDE activity results in a more sustained elevation of intracellular cyclic nucleotide levels compared to native cAMP. stemcell.comontosight.ai

This prolonged presence of the analog leads to long-acting effects on its downstream targets. stemcell.comhellobio.com For instance, the activation of cAMP-dependent protein kinase (PKA) is more sustained, leading to prolonged phosphorylation of its substrates. ontosight.ai This extended signaling duration is critical in experimental settings for elucidating the long-term consequences of cAMP pathway activation. ontosight.ai While not completely immune to degradation, 8-Br-cAMP is metabolized much more slowly than cAMP, making it a reliable tool for studying processes that require sustained cAMP signaling. biolog.de In studies involving long incubation periods, the use of even more stable analogs like Sp-8-Br-cAMPS is sometimes recommended to completely avoid metabolic breakdown. biolog.de

The resistance of 8-Br-cAMP to PDE hydrolysis has been a key feature in experimental designs aimed at dissecting the role of cAMP signaling from PDE activity. rupress.org By using this analog, researchers can maintain elevated cAMP levels even in the presence of active PDEs, allowing for the specific investigation of cAMP-mediated effects. rupress.org

Implications for Downstream Signaling Cascades and Transcriptional Regulation (e.g., CREB Phosphorylation)

The sustained signaling resulting from 8-Br-cAMP's resistance to degradation has significant implications for downstream signaling cascades and the regulation of gene expression. One of the most well-documented downstream effects is the phosphorylation and activation of the cAMP response element-binding protein (CREB), a crucial transcription factor. nih.govpnas.org

Upon its release, 8-Br-cAMP activates PKA, which then phosphorylates CREB at a specific serine residue (Ser-133). nih.govresearchgate.net This phosphorylation event is a critical step in the activation of CREB, enabling it to bind to cAMP response elements (CREs) in the promoter regions of target genes and recruit transcriptional coactivators. nih.govpnas.org The treatment of cells with 8-Br-cAMP has been shown to significantly increase the phosphorylation of CREB in a dose-dependent manner. researchgate.net

This activation of the PKA-CREB pathway by 8-Br-cAMP leads to the transcriptional regulation of numerous genes. For example, it has been demonstrated to increase the mRNA levels of chorionic gonadotropin alpha- and beta-subunits and to induce the expression of CD39, an enzyme involved in vascular homeostasis. nih.govnih.gov The transcriptional activity at the promoters of these genes is significantly enhanced by 8-Br-cAMP, an effect that is dependent on the presence of functional CRE sites. nih.gov

Beyond the canonical PKA-CREB pathway, 8-Br-cAMP can also influence other signaling cascades. For instance, it has been shown to activate the exchange protein activated by cyclic AMP (Epac), which in turn can trigger downstream pathways. nih.govatsjournals.org In some cellular contexts, 8-Br-cAMP has been observed to regulate the ERK signaling pathway. dovepress.com The interplay between these different pathways contributes to the diverse cellular responses elicited by 8-Br-cAMP, including effects on cell differentiation, proliferation, and apoptosis. rndsystems.comtocris.comnih.gov

Table of Research Findings on 8-Br-cAMP Mechanisms

| Experimental Model | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| HEK-293 Cells | 8-Br-cAMP potentiates carbachol-evoked Ca2+ release independently of PKA. | Direct sensitization of IP3Rs by cAMP/8-Br-cAMP. | researchgate.netbiologists.com |

| Permeabilized HEK-293 Cells | cAMP and 8-Br-cAMP cause substantial increases in IP3 sensitivity. | Higher concentrations of cAMP are needed to sensitize IP3Rs than to activate PKA. | cam.ac.uk |

| Mouse Olfactory Sensory Neurons | 8-Br-cAMP is resistant to hydrolysis by PDE1C2. | Allows for the study of cAMP-mediated effects in the presence of active PDEs. | rupress.org |

| RAW Cells | 8-Br-cAMP induces Cd39 mRNA and protein expression. | Transcriptional regulation via the PKA-CREB pathway. | nih.gov |

| NIH 3T3 Cells | 8-Br-cAMP stimulates CREB phosphorylation in a dose-dependent manner. | Direct correlation between CREB phosphorylation and gene expression. | researchgate.net |

| JEG-3 Placental Cells | 8-Br-cAMP increases chorionic gonadotropin alpha and beta mRNA levels. | Pre-translational regulation of gene expression by cAMP. | nih.gov |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) | 64211 |

| Inositol 1,4,5-trisphosphate (IP3) | 131599583 |

| Carbachol | 5831 |

| Sp-8-Br-cAMPS | 135564883 |

| Cyclic adenosine monophosphate (cAMP) | 6076 |

| Protein Kinase A (PKA) | Not Applicable (Protein) |

| Phosphodiesterase (PDE) | Not Applicable (Protein Family) |

| cAMP response element-binding protein (CREB) | 56707831 |

| Exchange protein activated by cyclic AMP (Epac) | Not Applicable (Protein) |

Applications in Advanced Biological Research Systems

Spatiotemporal Probing of Intracellular Signaling Dynamics

The ability to release 8-Br-cAMP at a specific time and location within a cell allows researchers to dissect complex signaling pathways with unprecedented resolution. This is particularly valuable for understanding how the spatial organization of signaling components contributes to the specificity of cellular responses.

Photolysis of caged 8-Br-cAMP provides an instantaneous increase in the intracellular concentration of this second messenger, enabling the real-time observation of downstream signaling events. researchgate.net This method has been instrumental in studying the kinetics of cAMP-dependent processes. For instance, researchers have used flash photolysis of this compound to study the activation of cyclic nucleotide-gated (CNG) ion channels, which are crucial in sensory transduction. nih.govacs.org By rapidly uncaging 8-Br-cAMP in cells expressing these channels, the precise timing and concentration-dependence of channel opening can be measured electrophysiologically. nih.govacs.org

In studies on cardiac myocytes, localized UV photolysis of caged cAMP has been used to create gradients of PKA-mediated phosphorylation, allowing for a quantitative analysis of spatiotemporal signaling dynamics when combined with live-cell imaging and computational modeling. pnas.orgpnas.org Similarly, in neuronal systems, the rapid release of caged cAMP can trigger fast PKA-dependent phosphorylation, demonstrating that the speed of the enzymatic reaction itself is not the rate-limiting step in the signaling cascade. nih.gov This approach allows for the precise measurement of the kinetics of signal propagation from the cell membrane to the cytosol and nucleus. nih.govjneurosci.org

The compartmentalization of cAMP signaling is critical for determining the specificity of cellular responses. This compound is an ideal tool for investigating these microdomains of signaling activity. By focusing a UV laser on a specific subcellular region, such as the plasma membrane, cytosol, or nucleus, researchers can generate a localized pool of 8-Br-cAMP and study its effects within that compartment.

Studies in neurons have utilized this technique to explore the differential dynamics of PKA signaling. When PKA is activated at the membrane, it can phosphorylate nearby ion channels, affecting neuronal excitability. nih.gov Activation in the cytosol can impact cytoskeletal proteins, while nuclear PKA activation leads to the phosphorylation of transcription factors like CREB. nih.gov Research has shown that the kinetics of PKA signals can be significantly slower in the cytosol compared to the membrane, suggesting restricted diffusion of cAMP from submembrane compartments. nih.govjneurosci.org The diffusion of small molecules like cAMP from a patch pipette into the cytosol has been observed to occur with a time constant of about 15 seconds, a process that can be bypassed by the much faster, uniform release from a caged compound via UV light. nih.govjneurosci.org

Furthermore, investigations into mitochondrial signaling have revealed that the inner mitochondrial membrane is largely impermeable to cAMP. nih.gov This suggests that the mitochondrial matrix contains its own distinct cAMP signaling pathway, independent of cytosolic cAMP fluctuations. nih.gov The use of targeted FRET-based biosensors combined with localized uncaging techniques has been crucial in establishing the existence of these separate signaling compartments. nih.govnih.gov

Real-time Analysis of Signal Transduction in Live Cells

Neurobiological Investigations

In neuroscience, this compound has been invaluable for elucidating the role of the cAMP/PKA pathway in complex processes such as synaptic plasticity, learning, and memory.

The cAMP pathway is a key modulator of synaptic strength. Using photolysis of caged cAMP in brain slices from the rat visual cortex, researchers have demonstrated that a postsynaptic increase in cAMP can induce either long-lasting potentiation (LTP) or long-lasting depression (LTD) of postsynaptic potentials, depending on the intrinsic excitability properties of the neuron. nih.govnih.gov For example, in neurons that exhibit an after-hyperpolarization (AHP), uncaging cAMP led to a long-lasting potentiation of synaptic responses. nih.govnih.gov Conversely, in neurons characterized by an after-depolarization (ADP), the same stimulus induced long-lasting depression. nih.govnih.gov These studies highlight how the precise, light-controlled release of a cAMP analog can reveal cell-type-specific mechanisms of synaptic plasticity. The ability to selectively activate postsynaptic cAMP pathways with light, as opposed to bath application of drugs which affects both pre- and postsynaptic terminals, is a significant advantage of this technique. nih.govnih.gov

| Neuronal Property | Effect of Caged cAMP Photolysis | Synaptic Modification |

|---|---|---|

| AHP-generating | Long-lasting potentiation of PSPs | LTP |

| ADP-generating | Long-lasting depression of PSPs | LTD |

The formation of long-term memory is known to depend on the cAMP/PKA signaling pathway, particularly in the hippocampus. Studies using aversively motivated learning tasks, such as inhibitory avoidance, have provided significant insights into this process. In these experiments, direct infusion of 8-Br-cAMP into the hippocampus of rats has been shown to modulate memory consolidation. researchgate.netnih.govnih.gov

Research has revealed that the timing of cAMP/PKA pathway activation is critical. Infusion of 8-Br-cAMP into the CA1 region of the hippocampus enhanced memory retention for an inhibitory avoidance task when administered 3 or 6 hours after training, but not immediately after. researchgate.netnih.govnih.gov This suggests that the cAMP pathway is specifically involved in a late phase of memory consolidation. researchgate.netnih.govnih.gov These findings are corroborated by observations that training in this task leads to a natural increase in hippocampal cAMP levels at 3 and 6 hours post-training. researchgate.netnih.gov Furthermore, blocking the memory-enhancing effects of drugs infused into other brain regions, like the insular cortex, by targeting the basolateral amygdala highlights the interconnected neural circuits involved in memory consolidation. psu.edunih.gov

| Time of Infusion Post-Training | Effect on Memory Retention | Implication |

|---|---|---|

| 0 hours | No enhancement | cAMP pathway not critical for early consolidation |

| 3 hours | Enhancement | cAMP pathway involved in late consolidation |

| 6 hours | Enhancement | cAMP pathway involved in late consolidation |

| 9 hours | No enhancement | Critical window for cAMP involvement has passed |

The sense of smell relies on the detection of odorants by olfactory sensory neurons (OSNs), a process that involves a cAMP-mediated signaling cascade. researchgate.net this compound has been a key tool for investigating the mechanisms of adaptation in these neurons, which allows the sensory system to remain sensitive to changes in odor concentration.

By using whole-cell voltage-clamp recordings from isolated mouse OSNs, researchers can load the cells with this compound. nih.govnih.govrupress.org A flash of UV light rapidly releases 8-Br-cAMP, mimicking the cAMP production that occurs upon odorant binding and activating CNG channels. nih.govnih.gov By applying repetitive light flashes, scientists can study the process of adaptation. One key finding from such experiments is that the adaptation to a second stimulus is similar whether it is triggered by photoreleased cAMP or the hydrolysis-resistant 8-Br-cAMP. nih.govnih.govrupress.org This provided conclusive evidence that the rapid adaptation mechanism in OSNs does not require the hydrolysis of cAMP by phosphodiesterases. nih.govrupress.org Instead, the adaptation is primarily mediated by a Ca2+ influx through the CNG channels, which then initiates a negative feedback loop. researchgate.netnih.govrupress.org Control experiments where extracellular Ca2+ was removed abolished the adaptive response, confirming the central role of calcium. researchgate.netnih.govrupress.org

Elucidation of Memory Consolidation Mechanisms (e.g., Hippocampal cAMP/PKA Pathways, Inhibitory Avoidance Learning)

Cell Biology and Developmental Processes

The capacity to manipulate intracellular cAMP levels with high precision has made this compound an invaluable asset in studying fundamental aspects of cell biology and development.

Enhancement of Cellular Reprogramming Efficiency and Induced Pluripotency

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine, yet the process is often inefficient. Research has shown that 8-Br-cAMP can significantly improve the efficiency of cellular reprogramming. When used in combination with valproic acid (VPA), 8-Br-cAMP has been demonstrated to synergistically increase the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells. stemcell.comnih.gov This enhancement is attributed, in part, to the modulation of signaling pathways that are critical during the early stages of reprogramming. nih.gov

Studies have demonstrated that 8-Br-cAMP can improve the reprogramming efficiency of human fibroblasts transduced with the four Yamanaka transcription factors by twofold. nih.gov When combined with VPA, the efficiency is boosted by a remarkable 6.5-fold. nih.gov While the precise mechanisms are still under investigation, it is suggested that the transient downregulation of the p53 signaling pathway and the upregulation of cytokine-related and inflammatory pathways may contribute to this synergistic effect. nih.gov Interestingly, while 8-Br-cAMP enhances reprogramming in certain conditions, the inhibition of Protein Kinase A (PKA), a downstream effector of cAMP, can also significantly enhance reprogramming efficiency, suggesting a complex and context-dependent role for cAMP signaling in pluripotency. nih.gov

| Treatment | Fold Increase in Reprogramming Efficiency | Cell Type | Key Findings |

|---|---|---|---|

| 8-Br-cAMP | 2-fold | Human Neonatal Foreskin Fibroblasts (HFF1) | Enhances the efficiency of iPSC generation. nih.gov |

| 8-Br-cAMP + Valproic Acid (VPA) | 6.5-fold | Human Neonatal Foreskin Fibroblasts (HFF1) | Synergistic effect observed, potentially via p53 pathway modulation. nih.gov |

| PKA Inhibition | Significantly Enhanced | Reprogrammable Mouse Fibroblasts | Suggests PKA signaling may act as a barrier to reprogramming. nih.gov |

Induction and Promotion of Cellular Differentiation

This compound is also a valuable tool for directing the differentiation of stem cells into specific lineages. For instance, it has been shown to promote osteoblastic differentiation. rndsystems.comnih.gov Short-term treatment of osteoblast-like cells with 8-Br-cAMP leads to enhanced alkaline phosphatase (ALP) activity and matrix mineralization, both hallmarks of in vitro osteogenesis. nih.gov This effect may be partially mediated by increased integrin-dependent cell adhesion. nih.gov

Furthermore, in combination with 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 8-Br-cAMP promotes the differentiation of human iPS cell-derived intestinal epithelial cells. rndsystems.comhellobio.comtocris.comresearchgate.net Activation of cAMP signaling through this combination markedly increases the expression of intestinal markers and genes related to drug metabolism and transport. researchgate.net This has significant implications for the development of in vitro models for studying intestinal drug absorption and metabolism. researchgate.net

Analysis of Actin Cytoskeleton Remodeling and Cell Motility

The dynamic remodeling of the actin cytoskeleton is fundamental to cell motility, and this compound has been instrumental in dissecting the role of cAMP in this process. In T cells, spontaneous bursts of cAMP originating from the leading edge are sufficient to trigger the redistribution of stable actin, leading to changes in the cell's trajectory. biorxiv.org The local release of 8-Br-cAMP from a caged precursor at the leading edge of a migrating T cell induces lamellipodial retraction, demonstrating a direct link between localized cAMP signaling and cytoskeletal reorganization. nih.gov This process involves the activation of Rac1 and Cdc42, leading to changes in the expression and localization of actin-regulatory proteins. nih.gov

In the context of the social amoeba Dictyostelium discoideum, a model organism for studying chemotaxis, photoactivation of a caged cGMP analog has been shown to induce the transient translocation of myosin II to the cell cortex. biologists.comresearchgate.netresearchgate.net This suggests a direct link between cyclic nucleotide signaling and the regulation of myosin II dynamics, a key component of the contractile cytoskeleton. biologists.com While this particular study used a cGMP analog, it highlights the power of caged cyclic nucleotides in elucidating the spatiotemporal control of cytoskeletal components.

| Biological Process | Model System | Key Finding | Reference |

|---|---|---|---|

| T Cell Directionality | CEM T cells | Local cAMP bursts at the leading edge trigger actin redistribution and trajectory changes. | biorxiv.orgnih.gov |

| Myosin II Translocation | Dictyostelium discoideum | Photo-release of a caged cGMP analog induces transient myosin II movement to the cell cortex. | biologists.comresearchgate.net |

| Actin Cytoskeleton Remodeling | Mouse Embryonic Stem Cells | 8-Bromo cAMP induces actin cytoskeleton remodeling through Rac1 and Cdc42 activation. | nih.gov |

Immunological Research Paradigms

The precise control afforded by this compound has also proven beneficial in the field of immunology, enabling researchers to probe the intricate signaling networks that govern immune cell function.

Modulation of Macrophage Proliferation and Function

The cAMP signaling pathway plays a regulatory role in macrophage function. Studies have shown that 8-Br-cAMP can inhibit the M-CSF-dependent proliferation of macrophages. stemcell.com Furthermore, in lipopolysaccharide (LPS)-stimulated murine macrophages, agents that elevate cAMP levels, including 8-Br-cAMP, have been shown to modulate the gene expression of various cytokines. nih.gov Specifically, they can increase the expression of anti-inflammatory cytokines like IL-10 and IL-1Ra, while decreasing the expression of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-12. nih.gov This highlights the potential of manipulating cAMP signaling to control inflammatory responses.

Investigation of Neutrophil Survival Mechanisms

Neutrophils are short-lived immune cells whose survival is tightly regulated. Research has demonstrated that cAMP signaling can protect neutrophils from apoptosis. A novel "caged" activator of cAMP-dependent protein kinase (PKA), 8-bromo-acetoxymethyl-cAMP, which is a derivative of 8-Br-cAMP, was found to be significantly more potent than 8-Br-cAMP in protecting neutrophils from TNF-α-induced apoptosis. nih.gov The rapid action of this caged compound allowed researchers to determine that PKA activation within the first 10 minutes after the apoptotic challenge is crucial for this protective effect. nih.gov This effect is mediated specifically through the activation of PKA type I. nih.govodu.edu These findings underscore the critical role of the cAMP-PKA pathway in promoting neutrophil survival and its potential as a target for modulating inflammation. nih.gov

Cardiovascular Research Models

Ischemia/reperfusion (I/R) injury is a significant cause of damage to the heart following events like a myocardial infarction and subsequent clinical interventions. Research has identified the cell-permeable analog, 8-Br-cAMP-AM, as a potent cardioprotective agent against I/R injury. nih.govnih.gov Studies using isolated rat hearts have shown that 8-Br-cAMP can protect the heart when administered either before the ischemic event or at the onset of reperfusion. nih.gov

The primary mechanism behind this cardioprotection involves the inhibition of the mitochondrial permeability transition pore (MPTP). nih.govnih.gov The opening of the MPTP is a critical event in reperfusion injury, leading to mitochondrial swelling, rupture, and subsequent cell death. nih.gov 8-Br-cAMP has been shown to reduce Ca2+-induced mitochondrial swelling and promote the binding of hexokinase II (HKII) to the mitochondria, a process associated with MPTP inhibition. nih.gov

Key Findings from 8-Br-cAMP-AM Studies in Rat Hearts:

| Experimental Group | Intervention | Outcome on Infarct Size (vs. Control) |

| Pre-conditioning | 10 μM 8-Br-cAMP-AM before regional ischemia | Reduced by 2.5-fold |

| Post-conditioning | 10 μM 8-Br-cAMP-AM at onset of reperfusion | Reduced by 3-fold |

Data sourced from studies on Langendorff-perfused rat hearts subjected to 30 minutes of regional ischemia and 2 hours of reperfusion. nih.gov

While these studies have successfully used the acetoxymethyl (AM) ester form of 8-Br-cAMP to demonstrate its protective effects, the use of This compound offers a more refined approach for investigating the underlying signaling dynamics. The precise spatiotemporal control afforded by photo-uncaging would allow researchers to:

Activate the protective cAMP signaling pathway in specific subcellular locations within cardiac myocytes, such as near the mitochondria or the sarcoplasmic reticulum.

Investigate the critical timing of cAMP signaling required for cardioprotection with millisecond precision relative to the ischemic and reperfusion events. pnas.org

Dissect the rapid, PKA-mediated phosphorylation events that occur downstream of the cAMP signal in response to I/R injury. pnas.org

By combining live-cell imaging with the localized photolysis of this compound in cardiac myocyte models, researchers can gain a more quantitative and dynamic understanding of the signaling gradients and thresholds required to prevent I/R injury. pnas.org

Broader Applications in Calcium Signaling and Cross-Talk Pathways

The complexity of this cross-talk, where cAMP can both positively and negatively modulate Ca²⁺ signals, highlights the need for tools that offer precise control over the cAMP signal itself. This is a key area where This compound provides a significant advantage.

The ability to generate a rapid, localized concentration jump of 8-Br-cAMP through photo-uncaging allows researchers to investigate the immediate and spatially-defined effects of cAMP on Ca²⁺ dynamics. nih.gov This approach can help answer fundamental questions about the cAMP-Ca²⁺ relationship:

Spatial Organization: Does a localized increase in cAMP near specific Ca²⁺ stores, like the endoplasmic reticulum, have a different effect than a global increase? Caged compounds allow for the targeted release of the signaling molecule, enabling the study of such microdomains. frontiersin.org

Temporal Dynamics: How quickly does the Ca²⁺ signaling machinery respond to a sudden increase in cAMP? Photolysis of this compound can initiate a signal on a millisecond timescale, allowing for the precise measurement of downstream Ca²⁺ release or influx kinetics. nih.gov

Channel Sensitization: Does cAMP directly sensitize intracellular Ca²⁺ release channels (like Ryanodine Receptors or IP₃ Receptors) to Ca²⁺ itself? Studies have shown that 8-Br-cAMP can promote Ca²⁺-induced Ca²⁺ release (CICR). nih.gov Using a caged version would allow researchers to control the timing of channel sensitization relative to a Ca²⁺ trigger.

Interactive Data Table: Effect of 8-Br-cAMP on Carbachol-Stimulated Ca²⁺ Wave Speed in Pancreatic Acinar Cells

| Treatment Group | Ca²⁺ Wave Speed (μm/s) |

| Carbachol (1 μM) alone | 8.63 ± 0.68 |

| Carbachol + 8-Br-cAMP (100 μM) | 20.52 ± 1.25 |

| Carbachol + VIP (100 nM) | 19.66 ± 2.22 |

Data represents mean ± SEM. VIP (Vasoactive Intestinal Polypeptide) is an inducer of endogenous cAMP. The data demonstrates that both exogenous (8-Br-cAMP) and endogenous increases in cAMP significantly accelerate Ca²⁺ wave propagation. nih.gov

By employing this compound in conjunction with fluorescent Ca²⁺ indicators, researchers can optically control one signaling pathway while optically monitoring another, providing unprecedented insight into the dynamic and intricate dance between these two universal second messengers. researchgate.net

Advanced Methodologies and Experimental Design Considerations

Integration with Electrophysiological Recording Techniques (e.g., Whole-Cell Voltage-Clamp)

The spatial and temporal precision of light-activated "caged" compounds renders them invaluable tools in cellular physiology. Caged 8-bromo-adenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a photolabile precursor that, upon illumination, rapidly releases 8-Br-cAMP, a potent and membrane-permeant analog of the crucial second messenger, cyclic AMP (cAMP). ctdbase.orgbiolog.de This property allows for the precise control of intracellular cAMP levels, making it an ideal partner for sophisticated electrophysiological techniques like the whole-cell voltage-clamp method.

In this configuration, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control and measurement of the cell's membrane potential while simultaneously introducing the caged compound into the cytoplasm. Researchers can then use a focused light source, often a laser or a flash lamp, to photorelease 8-Br-cAMP at specific subcellular locations and time points. rupress.orgpnas.org This approach has been instrumental in dissecting the kinetics and localization of cAMP-mediated signaling pathways.

For instance, in the study of olfactory sensory neurons (OSNs), the combination of whole-cell patch-clamp and flash photolysis of caged 8-Br-cAMP has been pivotal. rupress.orgnih.govnih.gov This technique allows for the direct activation of cyclic nucleotide-gated (CNG) channels by the photoreleased 8-Br-cAMP. rupress.orgnih.gov By clamping the cell at different voltages, researchers can dissect the components of the resulting current, separating the initial cationic influx through CNG channels from the subsequent activation of secondary currents, such as the Ca2+-activated Cl- current. rupress.orgnih.gov This level of detail is crucial for understanding the complex cascade of events in olfactory signal transduction.

The precise timing afforded by flash photolysis enables the study of rapid processes like adaptation. By applying repetitive light flashes to photorelease 8-Br-cAMP, scientists have investigated the mechanisms of adaptation in OSNs, demonstrating that it occurs even with a hydrolysis-resistant cAMP analog and is therefore not solely dependent on phosphodiesterase (PDE) activity. nih.gov

Furthermore, the concentration of the photoreleased 8-Br-cAMP can be controlled by varying the intensity of the light flash, allowing for the construction of dose-response curves to understand the sensitivity of the downstream effectors. researchgate.netrupress.org This quantitative approach is essential for building accurate models of signaling pathways.

High-Resolution Imaging and Spectroscopic Modalities (e.g., Confocal Microscopy, Voltage-Sensitive Dye Imaging)

The synergy between this compound and advanced imaging techniques provides a powerful platform for visualizing the spatiotemporal dynamics of cAMP signaling. Confocal microscopy, with its ability to optically section thick specimens and generate high-resolution 3D images, is particularly well-suited for these experiments.

When combined with fluorescent indicators, confocal microscopy allows for the simultaneous monitoring of both the uncaging event and its physiological consequences. For example, some caged compounds, like those with a [7-(dialkylamino)coumarin-4-yl]methyl (DMACM) or [6,7-bis(carboxymethoxy)coumarin-4-yl]methyl (BCMCM) caging group, release a fluorescent byproduct upon photolysis, providing a direct visual confirmation of the release of 8-Br-cAMP. biolog.deresearchgate.netbiolog.de This feature is invaluable for correlating the timing and location of cAMP elevation with the observed cellular response.

In studies of sperm physiology, confocal microscopy has been used in conjunction with the Ca2+ indicator Fluo-3 to visualize the influx of calcium through CNG channels following the photolysis of this compound. rupress.orgpsu.edu This has allowed researchers to map the distribution of CNG channels along the sperm flagellum and understand their differential sensitivity to cAMP versus cGMP. rupress.orgpsu.edu

Voltage-sensitive dyes (VSDs) offer another layer of information by converting changes in membrane potential into fluorescent signals. potentiometricprobes.comlmu.de When used alongside this compound, VSD imaging can provide a dynamic map of the electrical activity of a cell or network of cells in response to a precisely controlled increase in cAMP. This is particularly useful for studying the effects of cAMP on neuronal excitability and synaptic transmission. The combination allows researchers to optically stimulate with one wavelength of light to release 8-Br-cAMP and then use another wavelength to image the resulting changes in membrane voltage with the VSD.

Complementary Optogenetic Approaches for Cyclic Nucleotide Manipulation

While caged compounds provide exquisite temporal and spatial control, optogenetic tools offer the advantage of genetic targetability, allowing for the manipulation of cAMP levels in specific cell types within a complex tissue. These approaches are highly complementary to the use of this compound.

Utilization of Photoactivatable Adenylyl Cyclase (PAC) Systems

Photoactivatable adenylyl cyclases (PACs) are light-sensitive enzymes that synthesize cAMP from ATP upon illumination. wikipedia.orgnih.govresearchgate.net Expressing PACs in target cells allows for the light-induced production of endogenous cAMP. Several PACs have been identified and engineered for use as optogenetic tools, including bPAC from the bacterium Beggiatoa and euPACs from the flagellate Euglena gracilis. nih.govresearchgate.netbiorxiv.org

A key advantage of PACs is the ability to achieve sustained or repetitive stimulation of cAMP production simply by controlling the light exposure. This can be used to study the long-term effects of elevated cAMP, which can be challenging with the single-shot release from caged compounds. For example, PACs have been used to investigate the role of cAMP in neuronal growth cone guidance and mating behavior in mice. wikipedia.org

However, a potential drawback of some PACs is a basal level of activity in the dark, which can alter resting cAMP levels. researchgate.net This contrasts with the inert nature of this compound before photolysis. Researchers have engineered PAC variants with reduced dark activity to address this issue. researchgate.net

Engineered Chimeric Rhodopsin-G-Protein Coupled Receptor Fusions

Another sophisticated optogenetic strategy involves the creation of chimeric receptors that combine the light-sensing domain of rhodopsin with the intracellular signaling domains of a G-protein coupled receptor (GPCR) of interest. nih.govfrontiersin.orgjst.go.jpbiorxiv.org This allows for the light-activated control of specific GPCR signaling pathways.

For instance, by fusing the intracellular loops of a Gs-coupled receptor to rhodopsin, researchers can create a light-activated receptor that, upon illumination, activates adenylyl cyclase and increases cAMP levels. jst.go.jpannualreviews.org This approach offers high specificity for a particular signaling cascade. It has been used to de-orphanize GPCRs (i.e., identify their signaling pathways in the absence of a known ligand) and to study the cell-type-specific effects of activating a particular GPCR pathway. nih.govbiorxiv.org

These engineered receptors, sometimes referred to as "optoXRs," provide a powerful means to dissect the roles of specific GPCRs in complex biological processes and can be used in tandem with pharmacological tools like this compound to probe the intricacies of cAMP signaling. frontiersin.org

Comparative Studies with Other Cyclic Nucleotide Analogs in Research Contexts

The choice of a cyclic nucleotide analog is critical for the interpretation of experimental results. Comparative studies using different analogs, each with its own set of properties, can provide a more complete understanding of the system under investigation.

Analysis alongside Phosphorothioate-Modified cAMP Analogs

Phosphorothioate-modified cAMP analogs, such as Sp-cAMPS and Rp-cAMPS, are valuable tools for dissecting the roles of different cAMP effectors. doi.orgmdpi.com In these analogs, one of the non-bridging oxygen atoms in the phosphate (B84403) group is replaced by a sulfur atom, creating a chiral center and resulting in two diastereomers, Sp and Rp. drugbank.com

Sp-cAMPS typically acts as a potent activator of protein kinase A (PKA). medchemexpress.comRp-cAMPS often acts as a competitive antagonist of PKA. scbt.commedchemexpress.com

A key feature of these phosphorothioate (B77711) analogs is their increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to both cAMP and 8-Br-cAMP. biolog.demdpi.commedchemexpress.com While 8-Br-cAMP is more resistant to hydrolysis than cAMP, it can still be slowly metabolized, which can be a concern in long-term experiments. ctdbase.orgbiolog.demdpi.com Therefore, for studies involving prolonged incubations, Sp-8-Br-cAMPS, which combines the features of 8-bromo substitution and phosphorothioate modification, is often recommended to avoid potential side effects from metabolic byproducts. biolog.deresearchgate.net

By comparing the effects of 8-Br-cAMP with those of Sp-cAMPS and Rp-cAMPS, researchers can gain insights into whether the observed response is mediated by PKA. For example, if a response is triggered by 8-Br-cAMP and Sp-cAMPS but blocked by Rp-cAMPS, it strongly suggests the involvement of PKA.

Below is a table summarizing the key properties of these analogs:

| Compound | Primary Action | Relative Lipophilicity | PDE Resistance |

| 8-Br-cAMP | PKA Activator | More lipophilic than cAMP biolog.deresearchgate.net | More resistant than cAMP, but can be slowly hydrolyzed ctdbase.orgbiolog.de |

| Sp-cAMPS | PKA Activator medchemexpress.com | More lipophilic than cAMP mdpi.com | Highly resistant mdpi.comnih.gov |

| Rp-cAMPS | PKA Antagonist medchemexpress.com | More lipophilic than cAMP mdpi.com | Highly resistant mdpi.commedchemexpress.com |

Comparisons with Dibutyryl-cAMP and Other Membrane-Permeable Analogs

The development of this compound was driven by the need for precise spatiotemporal control over the activation of the cAMP signaling pathway, a level of control that traditional membrane-permeable analogs cannot offer. While analogs like N⁶,2′-O-Dibutyryladenosine 3′,5′-cyclic monophosphate (dibutyryl-cAMP or db-cAMP) have been instrumental in studying cAMP-mediated processes, their mechanism and application differ fundamentally from photosensitive caged compounds. patsnap.comontosight.ai

Dibutyryl-cAMP is a synthetic, lipophilic derivative of cAMP designed to readily cross cell membranes. ontosight.aiscbt.com Its butyryl groups increase its fat-solubility and also provide resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade endogenous cAMP. sigmaaldrich.com Once inside the cell, esterases cleave the butyryl groups to release the active cAMP moiety, leading to a widespread and sustained elevation of intracellular cAMP levels. patsnap.com This global activation of cAMP-dependent pathways, including Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (EPACs), has been widely used to investigate gene expression, cell differentiation, and metabolic regulation. patsnap.comstemcell.com